molecular formula C8H10F2N2 B1422545 (2,2-Difluoroethyl)(pyridin-3-ylmethyl)amine CAS No. 1183162-55-1

(2,2-Difluoroethyl)(pyridin-3-ylmethyl)amine

Cat. No. B1422545
M. Wt: 172.18 g/mol
InChI Key: IZQAMADABUKNJQ-UHFFFAOYSA-N
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Description

“(2,2-Difluoroethyl)(pyridin-3-ylmethyl)amine” is a chemical compound with the molecular formula C8H10F2N2 . It belongs to the family of substituted amines.


Molecular Structure Analysis

The molecular weight of “(2,2-Difluoroethyl)(pyridin-3-ylmethyl)amine” is 172.18 g/mol . The exact structure is not provided in the available resources.

Relevant Papers One relevant paper titled “Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons” discusses the synthesis of substituted pyridines, which could potentially include "(2,2-Difluoroethyl)(pyridin-3-ylmethyl)amine" .

Scientific Research Applications

Coordination Polymers and Supramolecular Architectures

  • Helical Silver(I) Coordination Polymers : A study by Zhang et al. (2013) demonstrates the synthesis of helical silver(I) coordination polymers using bis(pyridyl) ligands, closely related to (2,2-Difluoroethyl)(pyridin-3-ylmethyl)amine. These polymers have potential applications in materials science due to their unique structural properties (Zhang et al., 2013).
  • Supramolecular Architectures : Zhang et al. (2013) also explored the self-assembly of flexible bis(pyridyl) molecules, similar in structure to the compound , with various inorganic acids. This led to the formation of salts with diverse non-covalent bonding interactions, crucial in the development of advanced supramolecular systems (Zhang et al., 2013).

Catalysis and Chemical Synthesis

  • Catalyst-Free Domino Reaction : Zhao et al. (2020) reported a catalyst-free domino reaction involving a compound structurally similar to (2,2-Difluoroethyl)(pyridin-3-ylmethyl)amine. This method is significant for the synthesis of various organic compounds, highlighting its potential in chemical synthesis (Zhao et al., 2020).
  • Synthesis of Ruthenium(II) Complexes : Research by Gómez et al. (2006) involved the synthesis of Ruthenium(II) complexes using bidentate ligands akin to (2,2-Difluoroethyl)(pyridin-3-ylmethyl)amine. These complexes are crucial in catalysis and the study of oxidation reactions (Gómez et al., 2006).

Sensor Development and Environmental Applications

  • Fluorescent Sensor for Metal Ions : Zheng et al. (2016) developed a bis(pyridine-2-ylmethyl)amine derivative, similar to the compound , as a sensor for detecting metal ions. This has applications in environmental monitoring and biomedical research (Zheng et al., 2016).

Medicinal Chemistry and Drug Development

  • Synthesis of Protein Kinase Inhibitors : Rageot et al. (2019) demonstrated the synthesis of 4-(difluoromethyl)pyridin-2-amine, a key intermediate structurally related to the compound , for developing protein kinase inhibitors. This has potential implications in the development of new therapeutics (Rageot et al., 2019).

Biochemical Research

  • Antimalarial Activity : Abu Ali et al. (2016) synthesized a compound using a ligand structurally similar to (2,2-Difluoroethyl)(pyridin-3-ylmethyl)amine and tested its antimalarial activity. This indicates its potential use in biochemical research focused on malaria (Abu Ali et al., 2016).

properties

IUPAC Name

2,2-difluoro-N-(pyridin-3-ylmethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F2N2/c9-8(10)6-12-5-7-2-1-3-11-4-7/h1-4,8,12H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZQAMADABUKNJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNCC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,2-Difluoroethyl)(pyridin-3-ylmethyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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